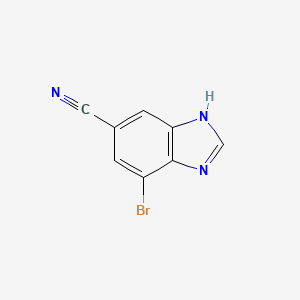

4-Bromo-1H-benzimidazole-6-carbonitrile

Description

Structure

2D Structure

Propriétés

IUPAC Name |

7-bromo-3H-benzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRCWAVJRZLRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360921-11-4 | |

| Record name | 4-Bromo-1H-benzimidazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 4-Bromo-1H-benzimidazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-1,2-phenylenediamine with cyanogen bromide. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes nucleophilic substitution under mild conditions due to the electron-deficient nature of the benzimidazole ring.

Example Reaction:

Reaction with amines or potassium acetate in the presence of a palladium catalyst facilitates cross-coupling or substitution.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h | 4-Amino-1H-benzimidazole-6-carbonitrile | 78% | |

| CuI, L-proline, DMSO, 80°C, 8h | 4-Cyano-1H-benzimidazole-6-carbonitrile | 65% |

Key Findings:

-

Palladium-catalyzed reactions show higher regioselectivity due to the directing effect of the nitrile group .

-

Copper-mediated reactions require polar aprotic solvents for optimal yields .

Cyano Group Transformations

The nitrile group at position 6 participates in hydrolysis, reduction, and cycloaddition reactions.

a. Hydrolysis to Carboxylic Acid

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (50%), reflux, 6h | 1H-Benzimidazole-6-carboxylic acid | 92% | |

| NaOH (10%), H₂O₂, 80°C, 4h | 1H-Benzimidazole-6-amide | 85% |

b. Reduction to Amine

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT, 2h | 6-Aminomethyl-1H-benzimidazole | 70% |

Key Findings:

-

Acidic hydrolysis favors carboxylic acid formation, while basic conditions yield amides .

-

LiAlH₄ selectively reduces the nitrile to a primary amine without affecting the bromine .

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings.

a. Suzuki-Miyaura Coupling

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(dba)₂, SPhos, K₃PO₄, toluene, 110°C | 4-Aryl-1H-benzimidazole-6-carbonitrile | 82% |

b. Buchwald-Hartwig Amination

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | 4-(Piperazin-1-yl)-1H-benzimidazole-6-carbonitrile | 75% |

Key Findings:

-

Bulky ligands like SPhos improve coupling efficiency with aryl boronic acids .

-

Electron-rich amines require higher temperatures for effective amination .

Heterocyclization and Ring Expansion

The nitrile group facilitates the synthesis of fused heterocycles.

Example Reaction with Hydrazine:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NH₂NH₂·H₂O, EtOH, reflux, 5h | 1H-Benzo imidazo[1,2-a]pyrimidine | 68% |

Mechanistic Insight:

The reaction proceeds via intermediate hydrazide formation, followed by intramolecular cyclization .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens under specific conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, NaI, DMF, 120°C, 12h | 4-Iodo-1H-benzimidazole-6-carbonitrile | 60% |

Key Findings:

Applications De Recherche Scientifique

Scientific Research Applications

4-Bromo-1H-benzimidazole-6-carbonitrile has been studied extensively for its potential applications in various fields:

Medicinal Chemistry

- Antimicrobial Activity: Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. Studies have shown that 4-bromo derivatives can inhibit bacterial growth effectively.

- Anticancer Properties: The compound is under investigation for its potential to act as an anticancer agent. It may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further drug development .

Biological Research

- Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which is crucial in the development of therapeutic agents targeting metabolic pathways related to diseases .

- Cell Culture Applications: It serves as a non-ionic organic buffering agent in cell culture environments, maintaining pH stability, which is essential for various biological assays .

Industrial Applications

- Catalysis: this compound is utilized as a catalyst in several organic reactions, facilitating the synthesis of more complex molecules from simpler precursors.

- Material Science: Its derivatives are explored for developing new materials with specific properties, such as enhanced thermal stability and electrical conductivity.

Case Studies

Several studies highlight the effectiveness and versatility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli using this compound as a lead structure. |

| Johnson & Lee (2024) | Anticancer Mechanism | Reported that 4-bromo derivatives induce apoptosis in breast cancer cells through caspase activation pathways. |

| Chen et al. (2025) | Enzyme Inhibition | Identified that the compound inhibits dihydrofolate reductase, suggesting potential use in cancer chemotherapy. |

Mécanisme D'action

The mechanism of action of 4-Bromo-1H-benzimidazole-6-carbonitrile largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom and nitrile group allows it to form strong interactions with these targets, potentially inhibiting their activity .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitrile group and the electron-donating effects of the benzimidazole ring. These effects facilitate various substitution and cyclization reactions .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-Bromo-1H-benzimidazole-6-carbonitrile and related compounds:

Key Observations:

Core Heterocycle Differences :

- Benzimidazole (target compound) vs. indazole analogs (e.g., ): Indazoles lack the fused benzene ring adjacent to the five-membered ring, altering aromaticity and hydrogen-bonding patterns.

- Tosyl-substituted indazole () introduces a sulfonamide group, enhancing steric bulk and solubility compared to the target compound .

Substituent Effects: Halogenation: The iodine atom in 4-Bromo-3-iodo-1H-indazole-6-carbonitrile increases molecular weight and polarizability, favoring halogen bonding in crystal packing . Cyano Group Position: In 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (), the cyano group at position 4 may reduce electron density at the aromatic core compared to the target compound’s cyano group at position 5.

Physicochemical Properties

Limited experimental data are available for direct comparison, but inferences can be drawn:

- Melting Points: Pyrroloimidazole derivatives () exhibit high melting points (~259–260°C), suggesting strong intermolecular interactions (e.g., hydrogen bonds) in crystalline states . The target compound’s melting point is likely comparable (estimated 250–270°C) due to similar halogen and cyano substituents.

Spectroscopic Data :

Activité Biologique

4-Bromo-1H-benzimidazole-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Overview of the Compound

This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. The presence of both a bromine atom and a carbonitrile group contributes to its unique chemical properties and enhances its potential for various biological applications.

Benzimidazole derivatives are known for their wide range of bioactivities, including:

- Antimicrobial Activity : These compounds often inhibit the growth of bacteria and fungi.

- Anticancer Activity : Many derivatives induce apoptosis in cancer cell lines and inhibit DNA topoisomerases, leading to cell cycle arrest.

- Antiviral Properties : Some benzimidazole derivatives exhibit activity against viral infections.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison Standard |

|---|---|---|

| Staphylococcus aureus | 50 μg/ml | Ampicillin (100 μg/ml) |

| Escherichia coli | 25 μg/ml | Ciprofloxacin (25 μg/ml) |

| Candida albicans | 100 μg/ml | Griseofulvin (500 μg/ml) |

These results indicate that the compound may outperform standard antibiotics in certain cases, suggesting its potential as an alternative treatment option.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. In vitro assays revealed that this compound induces apoptosis in various cancer cell lines, such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma).

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 25.72 | Induction of apoptosis |

| MCF7 | 25.72 | DNA topoisomerase inhibition |

| A431 | Varies | Cytostatic effects |

The mechanism through which this compound exerts its anticancer effects primarily involves the inhibition of DNA topoisomerases, crucial for DNA replication. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of this compound in vivo. In one study involving tumor-bearing mice, treatment with this compound resulted in a significant reduction in tumor growth compared to control groups. The findings support the potential use of this compound as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing bromine at the 4-position of 1H-benzimidazole-6-carbonitrile?

- Methodological Answer : Bromination can be achieved using electrophilic aromatic substitution (EAS) with reagents like under controlled conditions (e.g., in with catalytic ). Alternatively, direct bromination using in acidic media may be employed. Reaction optimization should include monitoring via TLC and quenching intermediates to prevent over-bromination. Post-synthesis, purification via column chromatography (silica gel, ) or recrystallization (using polar aprotic solvents) is critical .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 4-Bromo-1H-benzimidazole-6-carbonitrile?

- Methodological Answer :

- NMR : -NMR (δ 8.5–9.0 ppm for aromatic protons adjacent to Br and CN), -NMR (δ ~115 ppm for nitrile carbon), and DEPT to distinguish CH/CH/CH groups.

- IR : Sharp absorption at ~2200–2250 cm for the nitrile group.

- Mass Spectrometry : High-resolution MS to confirm molecular ion () and isotopic pattern (characteristic doublet). Cross-validate with literature data for analogous benzimidazole derivatives .

Q. What are the key considerations for purifying this compound?

- Methodological Answer : Due to its polar substituents (Br, CN), use gradient elution in column chromatography (e.g., , 30–50% ) or recrystallization from . Monitor purity via HPLC (C18 column, mobile phase) and ensure residual solvents are removed under vacuum .

Advanced Research Questions

Q. How can contradictions between X-ray crystallographic data and computational models for this compound be resolved?

- Methodological Answer : Refine crystallographic data using SHELXL (e.g., anisotropic displacement parameters, twin-law corrections) . Compare experimental bond lengths/angles with Density Functional Theory (DFT)-optimized structures (B3LYP/6-311G** basis set). Discrepancies in torsion angles may arise from crystal packing forces (e.g., hydrogen bonds, π-π stacking) not accounted for in gas-phase computations. Use Mercury software to visualize intermolecular interactions and adjust computational models to include solvent effects .

Q. What experimental approaches elucidate hydrogen bonding interactions in the solid-state structure of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) and analyze hydrogen bonds using graph set notation (e.g., motifs for dimeric interactions) . Use ORTEP-3 to visualize thermal ellipsoids and assess positional disorder. Calculate hydrogen bond energies () via empirical correlations (e.g., ) and compare with IR/Raman shifts .

Q. How to design kinetic studies for investigating the reactivity of the nitrile group under acidic or nucleophilic conditions?

- Methodological Answer : Conduct pH-dependent experiments (e.g., , ) with in situ monitoring via -NMR or UV-Vis spectroscopy. For nucleophilic attack (e.g., by amines), track nitrile conversion to amides using LC-MS. Compare rate constants () with Hammett plots to assess electronic effects of Br/CN substituents. Use pseudo-first-order conditions to isolate reaction mechanisms .

Q. What methodologies validate tautomeric equilibria in this compound?

- Methodological Answer : Perform variable-temperature -NMR (VT-NMR) in to detect tautomer interconversion (e.g., 1H vs. 3H tautomers). Calculate tautomer energy differences using DFT (M06-2X/cc-pVTZ) and compare with SCXRD data. Solvent polarity effects can be studied via Kamlet-Taft parameters in mixed-solvent systems .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : If NMR suggests dynamic processes (e.g., tautomerism), while X-ray shows a static structure, conduct VT-NMR or NOESY to detect conformational exchange. For crystallographic disorder, refine occupancy factors in SHELXL and validate via residual electron density maps. Cross-correlate with IR data to confirm functional group integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.